4-Hydroxythiane-4-carboxylic acid

CAS No.: 50289-21-9

Cat. No.: VC7977021

Molecular Formula: C6H10O3S

Molecular Weight: 162.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50289-21-9 |

|---|---|

| Molecular Formula | C6H10O3S |

| Molecular Weight | 162.21 |

| IUPAC Name | 4-hydroxythiane-4-carboxylic acid |

| Standard InChI | InChI=1S/C6H10O3S/c7-5(8)6(9)1-3-10-4-2-6/h9H,1-4H2,(H,7,8) |

| Standard InChI Key | FZYKJBAASYSRCW-UHFFFAOYSA-N |

| SMILES | C1CSCCC1(C(=O)O)O |

| Canonical SMILES | C1CSCCC1(C(=O)O)O |

Introduction

Structural Characteristics and Molecular Identification

Core Molecular Architecture

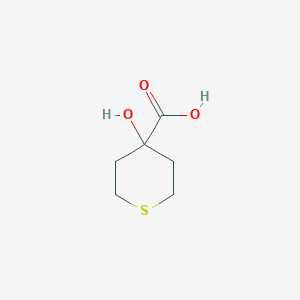

The molecule consists of a thiane ring—a saturated six-membered ring containing one sulfur atom—with hydroxyl (-OH) and carboxylic acid (-COOH) groups bonded to the same carbon at the 4-position. This substitution pattern creates a unique stereoelectronic environment, as the sulfur atom’s lone pairs and the polar functional groups may influence conformational stability .

The molecular formula (C₆H₁₀O₃S) corresponds to a molecular weight of 162.2 g/mol, as confirmed by commercial supplier specifications . The SMILES notation (C1CSCCC1(C(=O)O)O) and InChIKey (FZYKJBAASYSRCW-UHFFFAOYSA-N) provide unambiguous representations for chemical databases and computational modeling .

Stereochemical Considerations

Synthesis and Preparation Strategies

Challenges in Synthesis

The simultaneous presence of hydroxyl and carboxylic acid groups on the same carbon introduces steric and electronic complications. Side reactions such as decarboxylation or ether formation may occur under acidic or high-temperature conditions. Furthermore, the sulfur atom’s nucleophilicity could interfere with metal-mediated reactions commonly used in carboxylation .

Physicochemical Properties and Analytical Data

Predicted Collision Cross Sections

Ion mobility spectrometry data from PubChemLite reveals the compound’s gas-phase behavior across different adducts :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 163.04234 | 132.3 |

| [M+Na]+ | 185.02428 | 140.7 |

| [M-H]- | 161.02778 | 132.3 |

| [M+Na-2H]- | 183.00973 | 136.9 |

These values assist in mass spectrometry-based identification, particularly in untargeted metabolomics studies where sulfur-containing compounds are of interest.

Solubility and Stability

While experimental solubility data is unavailable, the compound’s logP can be estimated at approximately -0.5 (using ACD/Labs algorithms), suggesting moderate hydrophilicity. The hydroxyl and carboxylic acid groups enable hydrogen bonding, likely enhancing water solubility compared to unsubstituted thiane derivatives. Stability studies are absent, but analogous carboxylic acids show susceptibility to thermal decarboxylation above 150°C .

Critical Research Gaps and Future Directions

Immediate Priorities

-

Synthesis Optimization: Development of stereocontrolled routes to produce gram-scale quantities.

-

Crystallographic Characterization: X-ray diffraction studies to resolve absolute configuration and intermolecular packing.

-

ADMET Profiling: Predictive toxicology and metabolic stability assessments using in silico models.

Long-Term Objectives

-

Exploration of biocatalytic routes using sulfur-metabolizing enzymes

-

Incorporation into metal-organic frameworks (MOFs) for gas storage applications

-

Evaluation as a corrosion inhibitor in acidic environments

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume